molecular formula C16H14N4OS B11659966 N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide CAS No. 303104-00-9

N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659966
CAS No.: 303104-00-9
M. Wt: 310.4 g/mol
InChI Key: JDWISLQLRUDLEZ-LICLKQGHSA-N
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Description

N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a thienyl group, and a methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Methylbenzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methylbenzylidene)-3-(2-pyridyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methylbenzylidene)-3-(2-phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

303104-00-9

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-11-4-2-5-12(8-11)10-17-20-16(21)14-9-13(18-19-14)15-6-3-7-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

JDWISLQLRUDLEZ-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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